molecular formula C19H19N5OS B2883067 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1049199-19-0

1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2883067
CAS No.: 1049199-19-0
M. Wt: 365.46
InChI Key: PAZFVSGNLFSGIL-UHFFFAOYSA-N
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Description

1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyrrolidine moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the formation of the pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent introduction of the pyrrolidine group often involves nucleophilic substitution reactions, while the thiophene moiety can be introduced through cross-coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

Scientific Research Applications

1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.

  • Thiophene derivatives: These compounds contain the thiophene ring and may have different functional groups attached.

  • Pyridazine derivatives: These compounds have the pyridazine ring but may lack the pyrrolidine or thiophene groups.

The uniqueness of this compound lies in its combination of these three structural elements, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-19(21-18-4-3-13-26-18)20-15-7-5-14(6-8-15)16-9-10-17(23-22-16)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZFVSGNLFSGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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